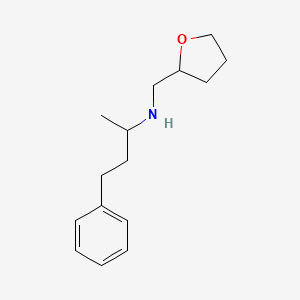
(1-Methyl-3-phenyl-propyl)-(tetrahydro-furan-2-ylmethyl)-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(1-Methyl-3-phenyl-propyl)-(tetrahydro-furan-2-ylmethyl)-amine, also known as MPTFA, is a synthetic organic compound with a wide range of uses in scientific research. It is used in a variety of biochemical and physiological experiments, and has been studied for its potential applications in drug development and other fields.
Scientific Research Applications
Neurotoxicology and Parkinson's Disease Research
The discovery and characterization of MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), a neurotoxin selective for the substantia nigra, have significantly advanced Parkinson's disease research. MPTP induces a parkinsonian state in humans and non-human primates, mimicking the disease's effects on the nigrostriatal dopaminergic system. This compound's unique properties have led to the development of a primate model for Parkinson's disease, facilitating deeper insights into the disease's pathophysiology and potential treatments. The structural and functional similarities between MPTP and the specified chemical compound highlight the importance of such neurotoxins in neurological research, particularly for understanding and modeling neurodegenerative diseases (Langston, Langston, & Irwin, 1984).
Heterocyclic Chemistry and Organic Synthesis
The reactivity of arylmethylidene derivatives of 3H-furan-2-ones with various nucleophiles has been extensively studied, revealing the versatility of these compounds in synthesizing a wide range of heterocyclic structures. This research demonstrates the potential applications of such compounds in creating novel organic materials, including pharmaceuticals, agrochemicals, and polymers. The intricate reactions involving "(1-Methyl-3-phenyl-propyl)-(tetrahydro-furan-2-ylmethyl)-amine" within this domain underscore the compound's significance in the development of new synthetic methodologies and materials (Kamneva, Anis’kova, & Egorova, 2018).
Biomarker Research in Tobacco-Related Cancer
The study of human urinary carcinogen metabolites offers critical insights into tobacco's role in cancer. Such research emphasizes the importance of identifying and quantifying biomarkers related to carcinogen exposure, metabolism, and potential health risks. Compounds similar to "this compound" may serve as key subjects in developing assays for detecting carcinogen metabolites in biological samples, aiding in the early detection of cancer and the evaluation of exposure risks (Hecht, 2002).
properties
IUPAC Name |
N-(oxolan-2-ylmethyl)-4-phenylbutan-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO/c1-13(16-12-15-8-5-11-17-15)9-10-14-6-3-2-4-7-14/h2-4,6-7,13,15-16H,5,8-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCHGAQOKJAJLPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NCC2CCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-amino-2-oxo-N-[(phenylsulfonyl)oxy]ethanimidoyl cyanide](/img/structure/B2557427.png)
![3-(2-chlorophenyl)-N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-methylisoxazole-4-carboxamide](/img/structure/B2557428.png)


![N-{2-[2-(2-bromophenyl)acetamido]ethyl}prop-2-enamide](/img/structure/B2557435.png)
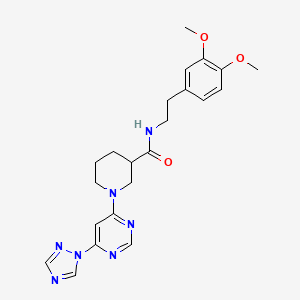
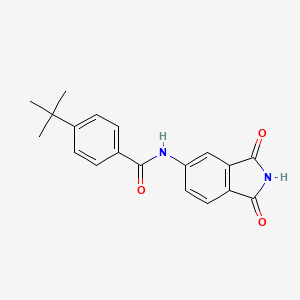

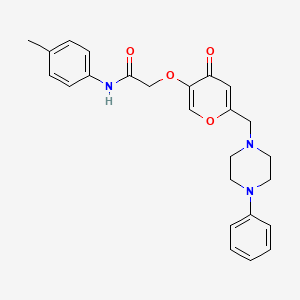
![1-(4-chlorophenyl)-3-[(E)-2-(3,4-dichlorophenyl)ethenyl]urea](/img/structure/B2557441.png)
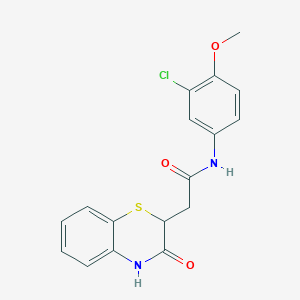
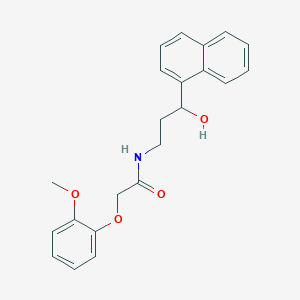
![{1-[7-(but-2-yn-1-yl)-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]piperidin-3-yl}urea](/img/structure/B2557445.png)
![N-(3-bromophenyl)-2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2557448.png)